molecular formula C15H12O3 B102330 1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- CAS No. 19456-17-8

1,3-Dioxolan-2-one, 4,5-diphenyl-, cis-

Cat. No. B102330
CAS RN: 19456-17-8
M. Wt: 240.25 g/mol
InChI Key: IMISELAHEPXOAQ-OKILXGFUSA-N
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Description

1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- is a chemical compound that is widely used in scientific research. It is a cyclic carbonate that has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- has a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds, such as chiral diols and cyclic carbonates. It has also been used as a catalyst in organic reactions, such as the epoxidation of alkenes and the ring-opening polymerization of cyclic esters.

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions. It has also been found to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been found to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- in lab experiments is its high reactivity as a Lewis acid catalyst. It has also been found to be stable under a variety of reaction conditions. However, one limitation is its potential toxicity, and care should be taken when handling the compound.

Future Directions

For research include the development of new synthetic methods and the study of its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 1,3-Dioxolan-2-one, 4,5-diphenyl-, cis- can be achieved through the reaction of phosgene with cis-1,2-cyclohexanediol. The reaction takes place in the presence of a catalyst, such as zinc chloride or aluminum chloride. The resulting product is a white crystalline solid that is soluble in organic solvents.

properties

CAS RN

19456-17-8

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(4S,5R)-4,5-diphenyl-1,3-dioxolan-2-one

InChI

InChI=1S/C15H12O3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+

InChI Key

IMISELAHEPXOAQ-OKILXGFUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)O2)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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